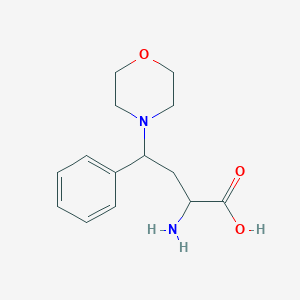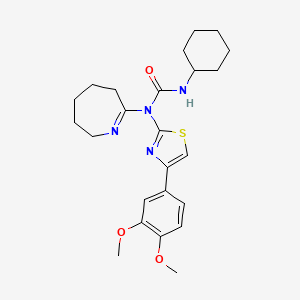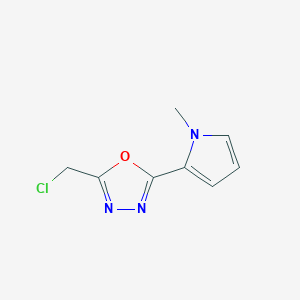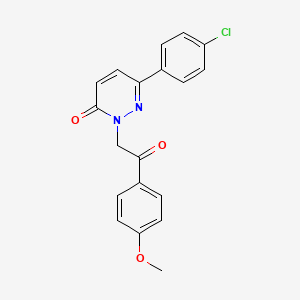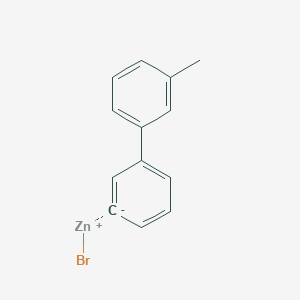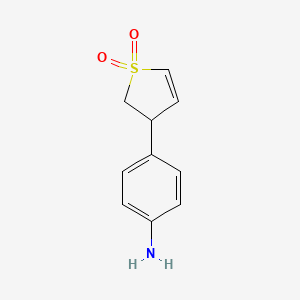
4-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)phenylamine is a chemical compound known for its unique structure and properties. It features a thiophene ring with a dioxo group and a phenylamine moiety, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)phenylamine typically involves the reaction of thiophene derivatives with phenylamine under specific conditions. One common method includes the oxidation of thiophene followed by amination . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the phenylamine moiety .
Scientific Research Applications
4-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)phenylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)phenylamine include:
- 4-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-ylamino)-butyric acid
- 1,2,4-Benzothiadiazine-1,1-dioxide derivatives
Uniqueness
What sets 4-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)phenylamine apart is its unique combination of a thiophene ring with a dioxo group and a phenylamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H11NO2S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
4-(1,1-dioxo-2,3-dihydrothiophen-3-yl)aniline |
InChI |
InChI=1S/C10H11NO2S/c11-10-3-1-8(2-4-10)9-5-6-14(12,13)7-9/h1-6,9H,7,11H2 |
InChI Key |
OZXCGZXCFXQKRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


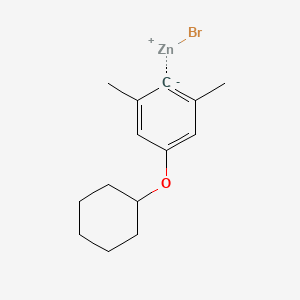
![N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzamide](/img/structure/B14876725.png)
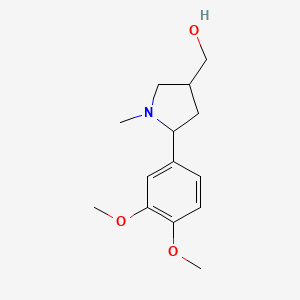
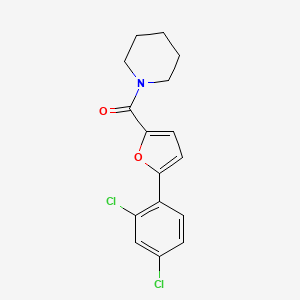

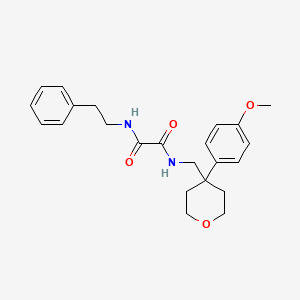

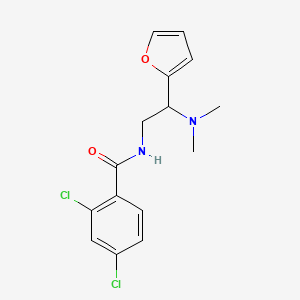
![3-[(4'-Chloro-3'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14876753.png)
